molecular formula C8H8N2O4 B2861587 Dimethyl Pyridazine-3,6-dicarboxylate CAS No. 2166-24-7

Dimethyl Pyridazine-3,6-dicarboxylate

Cat. No.: B2861587
CAS No.: 2166-24-7
M. Wt: 196.162
InChI Key: HISONENHUFVHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl Pyridazine-3,6-dicarboxylate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.162. The purity is usually 95%.
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Biological Activity

Dimethyl pyridazine-3,6-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring with two carboxylate groups attached at the 3 and 6 positions. The molecular weight is approximately 174.18 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development in multiple therapeutic areas.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dimethyl pyridazine derivatives. For instance, a series of 3,6-disubstituted pyridazines exhibited significant cytotoxicity against various cancer cell lines, including breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancers. The mechanism involves:

  • Cell Cycle Arrest : Induction of G1 phase arrest in treated cells.
  • Apoptosis Induction : Enhanced apoptosis rates were observed, with Annexin V assays showing a marked increase in early and late apoptotic cells.

Table 1: Cytotoxicity Data of Dimethyl Pyridazine Derivatives

CompoundCell LineIC50 (nM)Apoptotic Rate (%)
11lT-47D20.1Early: 6.39, Late: 27.2
11mMDA-MB-23143.8Early: 8.19, Late: 15.56

These findings suggest that dimethyl pyridazine derivatives may serve as effective CDK2 inhibitors, targeting critical pathways in cancer cell proliferation .

Neuroprotective Effects

This compound has also shown promise in neuroprotection. Research indicates that it may modulate neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases . The compound's ability to influence calcium channels suggests a role in protecting neurons from excitotoxicity.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. It has been tested against bacteria and viruses, demonstrating efficacy in inhibiting growth and replication . This activity is attributed to its ability to disrupt cellular processes in microorganisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Ion Channel Modulation : The compound acts as an antagonist at calcium-activated potassium channels, influencing cellular excitability and signaling pathways .
  • Apoptosis Pathway Activation : By promoting apoptotic pathways, it enhances the elimination of cancerous cells.

Study on Anticancer Activity

A study involving dimethyl pyridazine derivatives evaluated their effects on breast cancer cell lines using the SRB assay. The results indicated that compounds like 11l and 11m significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Neuroprotective Study

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results showed reduced cell death and improved viability in neuronal cultures treated with the compound .

Properties

IUPAC Name

dimethyl pyridazine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-4-6(10-9-5)8(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISONENHUFVHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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